(S)-2-Amino-6-hydroxyhexanoic acid

描述

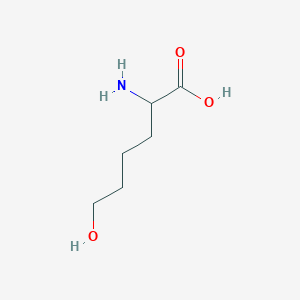

(S)-2-Amino-6-hydroxyhexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a six-carbon chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 6-hydroxyhexanoic acid, which undergoes a series of reactions to introduce the amino group at the appropriate position. This can be done through nucleophilic substitution reactions, where the hydroxyl group is replaced by an amino group using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .

化学反应分析

Types of Reactions

(S)-2-Amino-6-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines .

科学研究应用

Structural Characteristics

(S)-2-Amino-6-hydroxyhexanoic acid features a six-carbon chain with an amino group (-NH₂) at one end and a hydroxyl group (-OH) at the sixth carbon. Its molecular formula is with a molecular weight of 147.17 g/mol. The compound's structure allows it to participate in various biochemical reactions and metabolic pathways.

Antifibrinolytic Properties

This compound is structurally related to 6-aminohexanoic acid, which is clinically used as an antifibrinolytic agent. This application is crucial for managing bleeding disorders and during surgical procedures where excessive bleeding poses a risk. The compound may exhibit similar properties, warranting further investigation into its potential as a therapeutic agent in this domain.

Lipid-Lowering and Antioxidant Activities

Research indicates that compounds similar to this compound demonstrate lipid-lowering effects and significant antioxidant activity. For instance, 2-amino-5-hydroxyhexanoic acid has shown dose-dependent lipid-lowering activity in vivo, suggesting that this compound could be explored for therapeutic applications in dyslipidemia and oxidative stress-related conditions.

Enzymatic Reactions

This compound acts as a substrate in various enzymatic reactions within biological systems. Its unique structure enables participation in metabolic pathways involving protein synthesis and enzyme catalysis, making it a valuable compound for biochemical research.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the total synthesis of complex natural products, such as indospicine. The hydroxyl group can be modified through substitution and oxidation reactions, leading to the formation of desired target molecules.

Polymer Production

This compound is recognized as a building block for biodegradable polymers like polycaprolactone. Its synthesis from renewable resources enhances sustainability in polymer production, aligning with current trends towards environmentally friendly materials .

Chemical Synthesis

In chemical synthesis, this compound is utilized as a hydrophobic structural element in the synthesis of modified peptides and polyamide fibers, particularly nylon. Its versatility makes it an important component in various industrial applications .

Case Studies

作用机制

The mechanism of action of (S)-2-Amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

相似化合物的比较

Similar Compounds

Similar compounds to (S)-2-Amino-6-hydroxyhexanoic acid include other amino acids and hydroxylated amino acids, such as serine and threonine. These compounds share structural similarities but differ in the position and number of functional groups .

Uniqueness

What sets this compound apart is its specific combination of an amino group and a hydroxyl group on a six-carbon chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality .

生物活性

(S)-2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxy-2-aminocaproic acid, is an alpha-amino acid distinguished by its hydroxyl group at the sixth carbon position. This unique structural feature contributes to its diverse biological activities and potential applications in pharmaceuticals and nutrition.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : Approximately 147.17 g/mol

- CAS Number : 305-77-1

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows this compound to participate in various biochemical pathways, influencing protein synthesis and metabolic processes.

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Properties : Research indicates that this compound can serve as an intermediate in the synthesis of antiviral drugs, potentially enhancing therapeutic efficacy against viral infections.

- Enzyme Interaction : Studies have shown that this compound can influence enzyme activity, particularly those involved in amino acid metabolism. Its hydroxyl group may enhance hydrogen bonding, affecting protein folding and stability .

- Metabolic Pathways : The compound is involved in metabolic pathways such as the conversion of primary alcohols to aldehydes and subsequently to diacids through ω-oxidation processes. This pathway highlights its role as a substrate for alcohol dehydrogenase .

- Synthetic Applications : It is utilized in the development of synthetic peptides and proteins, allowing researchers to study structural and functional properties due to its ability to introduce specific interactions within protein structures.

Case Study 1: Antiviral Drug Development

A study investigated the potential of this compound as a precursor for antiviral agents. The findings suggested that its structural similarity to other amino acids enables it to participate effectively in drug synthesis, demonstrating promising results in inhibiting viral replication in vitro.

Case Study 2: Enzyme Activity Modulation

Research focusing on enzyme kinetics revealed that this compound could modulate the activity of specific enzymes involved in amino acid metabolism. The compound's influence on enzyme stability was attributed to its hydroxyl group, which facilitated additional hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl group at C6; alpha-amino | Potential antiviral properties |

| L-Leucine | Branched-chain structure | Essential amino acid |

| L-Valine | Branched-chain structure | Essential amino acid |

| L-Alanine | Simple structure; no branched chain | Non-essential; involved in glucose metabolism |

The unique hydroxyl group at the sixth position of this compound provides distinct biochemical properties that differentiate it from other amino acids, enhancing its potential applications in drug development and nutrition.

属性

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (S)-2-Amino-6-hydroxyhexanoic acid a useful starting material for synthesizing the 7,6-fused bicyclic lactam beta-turn mimic?

A1: this compound possesses structural features that make it particularly well-suited for this synthesis []. First, the molecule contains both an amine and a carboxylic acid group, allowing it to form an amide bond with (S)-allylglycine and ultimately cyclize to create the lactam ring. Second, the strategically positioned hydroxyl group on the sixth carbon is crucial. The research describes oxidizing this hydroxyl group to an aldehyde, which then undergoes enamide synthesis and ultimately facilitates the formation of the bicyclic system [].

Q2: The research mentions the synthesis yields a single diastereomer. Why is this significant?

A2: Obtaining a single diastereomer is often crucial in medicinal chemistry and drug development. Diastereomers, unlike enantiomers, can have different biological activities. Synthesizing a single diastereomer ensures a homogenous product with predictable properties, which is essential for studying its potential as a beta-turn mimic [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。